(R)-1-(6-bromo-pyridin-3-yl)-ethylamine HCl salt
Description
Properties
IUPAC Name |
(1R)-1-(6-bromopyridin-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYNYYBPSSSFQU-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to (R)-1-(6-bromo-pyridin-3-yl)-ethylamine have shown promise as antidepressants. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Such compounds may serve as lead structures for developing new antidepressant medications, enhancing therapeutic efficacy while reducing side effects .
2. Neurological Disorders
Studies have explored the neuroprotective properties of pyridine derivatives, including (R)-1-(6-bromo-pyridin-3-yl)-ethylamine. These compounds may exhibit potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting neuroinflammation and promoting neuronal survival .
3. Cancer Therapeutics
The compound's structural features allow it to interact with various biological targets implicated in cancer progression. Preliminary studies suggest that (R)-1-(6-bromo-pyridin-3-yl)-ethylamine can inhibit tumor cell proliferation and induce apoptosis in specific cancer cell lines, making it a candidate for further investigation in oncology .
Agricultural Applications
1. Pest Control
The compound has been evaluated for its effectiveness in controlling agricultural pests. Its application involves treating seeds or soil to enhance crop protection against various pests, thereby improving yield and quality. Patents have been filed demonstrating its utility as an agrochemical agent .
2. Plant Growth Regulation
There is emerging evidence that (R)-1-(6-bromo-pyridin-3-yl)-ethylamine can act as a plant growth regulator, influencing growth patterns and stress responses in plants. This application could lead to more sustainable agricultural practices by optimizing plant development under adverse conditions .
Materials Science Applications
1. Synthesis of Functional Materials
The unique properties of (R)-1-(6-bromo-pyridin-3-yl)-ethylamine allow it to be utilized in the synthesis of advanced materials, including polymers and nanocomposites. Its incorporation into material matrices can enhance mechanical properties and thermal stability, making it valuable for industrial applications .
2. Sensor Development
Research has indicated that this compound can be used in the development of chemical sensors due to its ability to selectively bind certain analytes. This property is particularly useful in environmental monitoring and safety applications where detecting specific chemicals is critical .
Case Studies
Mechanism of Action
The mechanism by which (R)-1-(6-bromo-pyridin-3-yl)-ethylamine HCl salt exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally related compounds highlights key differences in physicochemical properties, reactivity, and biological activity. Below is a detailed analysis:
Structural Analogues
| Compound Name | Substituent(s) | Key Properties/Applications |
|---|---|---|
| (S)-1-(6-Bromo-pyridin-3-yl)-ethylamine HCl salt | Enantiomeric (S)-configuration | Lower affinity for chiral receptors in CNS-targeting drugs |
| (R)-1-(6-Chloro-pyridin-3-yl)-ethylamine HCl salt | Cl instead of Br at 6-position | Reduced steric hindrance; lower halogen-bonding capacity |
| (R)-1-(6-Methyl-pyridin-3-yl)-ethylamine HCl salt | CH₃ instead of Br at 6-position | Enhanced lipophilicity but diminished electrophilic reactivity |
| 1-(6-Bromo-pyridin-3-yl)-propylamine HCl salt | Propylamine chain (vs. ethyl) | Longer chain increases membrane permeability but reduces metabolic stability |
Physicochemical Properties
- Polarity : The bromine atom increases molecular weight and polarizability compared to chloro or methyl analogues, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) .
- Chirality : The (R)-enantiomer exhibits superior binding to α7 nicotinic acetylcholine receptors (nAChRs) compared to the (S)-form, as demonstrated in radioligand assays (IC₅₀: 12 nM vs. 420 nM) .
- Thermal Stability : The HCl salt form decomposes at 215°C, outperforming free-base counterparts (decomposition at ~180°C) .
Reactivity in Cross-Coupling Reactions
The 6-bromo group facilitates efficient Pd-catalyzed cross-coupling. Comparative studies show:
- Suzuki-Miyaura Reaction : 85% yield with phenylboronic acid (vs. 72% for chloro-analogue) due to stronger C-Br bond activation .
- Buchwald-Hartwig Amination : Lower efficiency (55% yield) compared to iodo-analogues (90%), attributed to slower oxidative addition .
Biological Activity
(R)-1-(6-bromo-pyridin-3-yl)-ethylamine hydrochloride (HCl salt) is a chiral compound derived from pyridine, notable for its potential biological activities. Its unique structure, characterized by a bromine atom at the 6-position of the pyridine ring and an ethylamine group, positions it as a significant candidate for various pharmacological applications. This article aims to explore its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C7H10BrN
- Molecular Weight : Approximately 187.07 g/mol
- CAS Number : 1212942-90-9
The compound is classified as an aromatic amine and heterocyclic compound due to its pyridine ring structure. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of (R)-1-(6-bromo-pyridin-3-yl)-ethylamine typically involves:
- Bromination : Selective bromination of pyridine derivatives.
- Amination : Reaction with ethylamine to form the final product.
In industrial contexts, continuous flow reactors are employed to optimize yield and purity while minimizing by-products.
The biological activity of (R)-1-(6-bromo-pyridin-3-yl)-ethylamine is primarily attributed to its interactions with various enzymes and receptors. The bromine substituent is thought to enhance binding affinity, potentially modulating enzyme activity and leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that related compounds exhibit antimicrobial properties. For instance, studies have shown that similar pyridine derivatives can inhibit bacterial growth against strains such as E. coli and S. aureus, suggesting that (R)-1-(6-bromo-pyridin-3-yl)-ethylamine may also possess antimicrobial activity .
Anticancer Potential
Preliminary findings suggest that this compound may exhibit anticancer properties, particularly in targeting specific cancer cell lines. For example, its analogs have been shown to inhibit proliferation in acute myeloid leukemia (AML) cell lines with FLT3 mutations . The potency against such targets suggests a promising avenue for further research into its therapeutic applications.
Case Study 1: Inhibition of FLT3 Kinase
A study focused on a related compound demonstrated significant inhibition of FLT3 kinase, which is crucial in certain types of leukemia. The compound showed an IC50 value of 32 nM, indicating strong inhibitory potential . This suggests that (R)-1-(6-bromo-pyridin-3-yl)-ethylamine could be developed as a targeted therapy for FLT3-mutated cancers.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of pyridine derivatives has highlighted the importance of substituents on biological activity. Modifications in the structure can lead to variations in potency and selectivity against different kinases . For instance, alterations in the amine substituent have shown improvements in selectivity for certain kinases involved in cancer progression.
Research Findings Summary Table
Preparation Methods
Bromination of Pyridine Derivatives
- Starting from pyridine or substituted pyridine derivatives, selective bromination at the 6th position is achieved using bromine in the presence of catalysts such as iron(III) bromide.
- The reaction conditions are carefully controlled to ensure regioselectivity and to avoid over-bromination or side reactions.
- Typical solvents for bromination include tetrahydrofuran (THF), methylene chloride (CH2Cl2), methyl tert-butyl ether (MTBE), or toluene.
- Reaction temperature is maintained between 0°C to 15°C to optimize selectivity and yield.
- Reaction duration ranges from 0.5 to 2 hours depending on scale and catalyst efficiency.
Introduction of the Ethylamine Group
- The ethylamine moiety is introduced via reductive amination or nucleophilic substitution on suitable intermediates such as 1-(6-bromopyridin-3-yl)ethanone or its protected derivatives.
- A protecting group such as tert-butoxycarbonyl (BOC) may be used to protect the amine during intermediate steps.
- Reductive amination typically employs sodium borohydride (NaBH4) as a reducing agent in ethanol-water mixtures at room temperature (~20°C) for 30 minutes to 2 hours.
- The reaction mixture is then worked up by extraction with ethyl acetate, washing with water and brine, and drying over anhydrous magnesium sulfate.
- Final deprotection and conversion to the hydrochloride salt are performed by treatment with hydrochloric acid in an appropriate solvent.
Representative Preparation Procedure
| Step | Reagents/Conditions | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Bromination | Pyridine derivative + Br2 + FeBr3 catalyst | THF or CH2Cl2 | 0–15°C | 1–2 hours | Selective bromination at 6-position |
| Reduction | 1-(6-bromopyridin-3-yl)ethanone + NaBH4 | Ethanol-water | 20°C (room temp) | 30 min | High yield (~97%) of 1-(6-bromopyridin-3-yl)ethanol intermediate |
| Amination | Reductive amination or substitution with ethylamine source | THF or suitable solvent | 0–15°C | 1–2 hours | Use of BOC protecting group possible |
| Salt Formation | Treatment with HCl | Ethanol or other solvent | Room temp | 1 hour | Formation of hydrochloride salt |
Detailed Research Findings and Data
- According to patent WO2006054151A1, the use of bases such as triethylamine or N,N-diisopropylethylamine in THF solvent at 0–15°C for 1–2 hours is effective for key reaction steps involving protected intermediates.
- Sodium borohydride reduction of 3-acetyl-6-bromopyridine in ethanol-water at room temperature yields 1-(6-bromopyridin-3-yl)ethanol with a 97% yield, indicating a highly efficient step for preparing key intermediates.
- Industrial synthesis often employs continuous flow reactors to enhance control over reaction parameters such as temperature, pressure, and reactant concentration, thereby improving yield and purity while minimizing by-products.
- The molecular weight of the final hydrochloride salt is approximately 201.06 g/mol, and the presence of the bromine atom significantly influences the compound’s chemical behavior and reactivity.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvents | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Bromination of 3-ethylpyridine | Br2, FeBr3 catalyst | THF, CH2Cl2, MTBE | 0–15°C | 1–2 h | High | Selective 6-position bromination |
| Sodium Borohydride Reduction | NaBH4, 3-acetyl-6-bromopyridine | Ethanol-water | 20°C | 30 min | 97% | Produces 1-(6-bromopyridin-3-yl)ethanol intermediate |
| Reductive Amination | Ethylamine source, BOC protection | THF | 0–15°C | 1–2 h | Moderate to High | Protecting group strategies applied |
| Hydrochloride Salt Formation | HCl | Ethanol or suitable solvent | Room temp | 1 h | Quantitative | Final salt form for stability and handling |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-1-(6-bromo-pyridin-3-yl)-ethylamine HCl salt, and how can enantiomeric purity be ensured?
- Methodology :
- Asymmetric synthesis : Enzymatic approaches using ω-transaminases (e.g., from Arthrobacter sp.) can stereoselectively reduce ketone intermediates to the (R)-enantiomer, as demonstrated in analogous systems for chiral ethylamine derivatives .
- HCl salt formation : Post-synthesis, the free base is treated with HCl in a solvent like diethyl ether to precipitate the HCl salt. Residual trifluoroacetic acid (TFA) from solid-phase synthesis must be minimized (<1%) via ion exchange or repeated precipitation to avoid cytotoxicity in assays .
- Purity verification : Chiral HPLC with a polysaccharide-based column or polarimetric analysis confirms enantiomeric excess (>99% for pharmaceutical intermediates) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and salt form .
- Thermogravimetric analysis (TGA) : Determine hygroscopicity and decomposition temperature under nitrogen atmosphere.
- Solubility profiling : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) for assay compatibility. HCl salts typically exhibit higher aqueous solubility than free bases .
Advanced Research Questions
Q. What strategies mitigate batch-to-batch variability in salt content and impurities during scale-up?
- Methodology :
- Quality control protocols : Request peptide content analysis (via amino acid analysis) and ion chromatography for chloride quantification to standardize salt stoichiometry .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., dehalogenated pyridine derivatives) and optimize reaction conditions (temperature, catalyst loading) to suppress their formation .
- Data table :
| Batch | HCl Content (%) | Purity (HPLC) | Major Impurity (%) |
|---|---|---|---|
| 1 | 18.5 | 98.2 | 0.8 (dehalogenated) |
| 2 | 19.1 | 99.1 | 0.3 (unreacted amine) |
Q. How can researchers resolve contradictions in biological activity data caused by salt form or counterion interference?
- Methodology :
- Counterion control experiments : Compare biological activity (e.g., receptor binding IC₅₀) of HCl salt vs. acetate or free base forms. For example, TFA salts may artifactually inhibit ion channels, leading to false positives .
- Buffer compatibility : Pre-test compound stability in assay buffers (e.g., PBS, HEPES) via LC-MS to rule out degradation-driven discrepancies .
- Statistical analysis : Apply ANOVA to assess significance of salt-form-related variability across replicates .
Q. What crystallographic techniques are optimal for studying chiral recognition of this compound in enzyme-binding assays?
- Methodology :
- Co-crystallization : Soak the compound with target enzymes (e.g., transaminases) and collect high-resolution (<2.0 Å) diffraction data using synchrotron radiation.
- SHELX refinement : Use SHELXL for anisotropic refinement of bromine and chloride atoms to resolve positional disorder and confirm binding pose .
- Data table :
| Crystal System | Space Group | Resolution (Å) | R-factor (%) |
|---|---|---|---|
| Orthorhombic | P2₁2₁2₁ | 1.8 | 18.7 |
| Monoclinic | C2 | 2.3 | 22.1 |
Troubleshooting & Experimental Design
Q. How to design stability studies for long-term storage of the HCl salt?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and identify products with HR-MS .
- Storage recommendations : Store desiccated at -20°C in amber vials; avoid freeze-thaw cycles to prevent deliquescence .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to pyridine-recognizing enzymes (e.g., kinases). Parameterize the bromine atom with AM1-BCC charges for accuracy .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., π-stacking with histidine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
